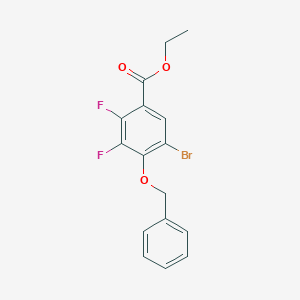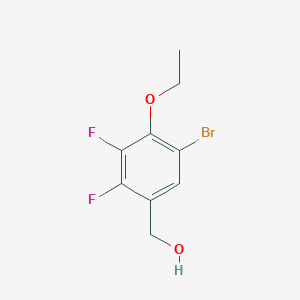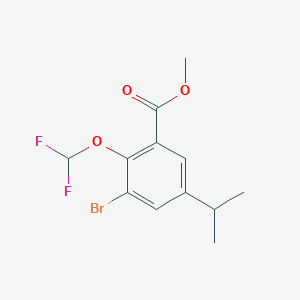![molecular formula C19H23BO2 B6293126 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane CAS No. 2253981-35-8](/img/structure/B6293126.png)
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane, or 4,4,5,5-TM-2-MPB-1,3,2-D, is a novel dioxaborolane compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of properties, including the ability to serve as a catalyst in organic synthesis, to act as a plasticizer, and to act as a corrosion inhibitor. It has also been studied for its potential applications in biochemistry and physiology, as well as its potential use in lab experiments.
Scientific Research Applications
4,4,5,5-TM-2-MPB-1,3,2-D has been studied for its potential applications in scientific research. It has been found to have a variety of properties, including the ability to serve as a catalyst in organic synthesis, to act as a plasticizer, and to act as a corrosion inhibitor. It has also been studied for its potential applications in biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4,4,5,5-TM-2-MPB-1,3,2-D is not yet fully understood. However, it is believed that the compound acts as an electron-rich Lewis acid, which can facilitate the transfer of electrons. This enables the compound to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-TM-2-MPB-1,3,2-D have not yet been fully studied. However, it is believed that the compound may have the potential to act as an anti-inflammatory agent and to act as an antioxidant. It may also have the potential to inhibit the growth of certain types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4,5,5-TM-2-MPB-1,3,2-D in lab experiments include its low cost and its high yield. It is also a relatively safe compound, as it is not toxic or volatile. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.
Future Directions
The potential future directions for 4,4,5,5-TM-2-MPB-1,3,2-D include further studies on its biochemical and physiological effects, as well as its potential applications in biotechnology and medicine. Additionally, further research could be conducted on its potential use as a corrosion inhibitor and as a plasticizer. Further studies could also be conducted on its potential use as a catalyst in organic synthesis reactions. Finally, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent.
Synthesis Methods
4,4,5,5-TM-2-MPB-1,3,2-D can be synthesized by a variety of methods. One method involves the reaction of 4-methyl-[1,1'-biphenyl]-3-yl bromide with tetramethyl-2-dioxaborolane in the presence of a base, such as potassium carbonate. This reaction produces the desired product in high yield. Other methods involve the use of a variety of organic solvents, such as dichloromethane, toluene, and methanol.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJHVLHLUGLGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



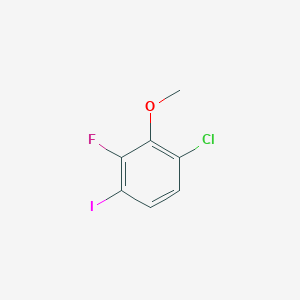
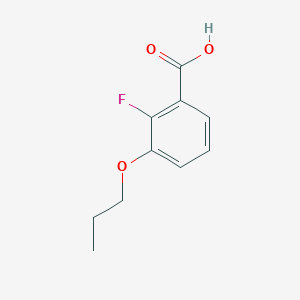
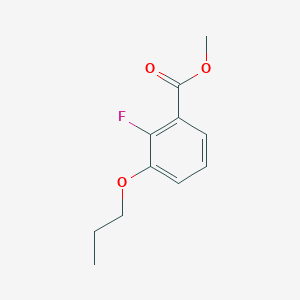

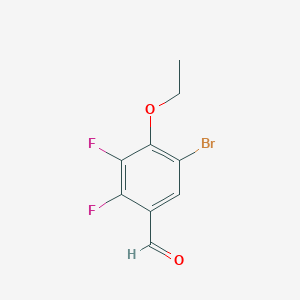
![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
